REACTION_CXSMILES
|
[C:1]1(=O)[O:7][C:4]([Cl:6])([Cl:5])[C:3]([Cl:9])([Cl:8])[O:2]1.[FH:11].S(F)(F)(F)[F:13]>>[Cl:8][C:3]1([Cl:9])[C:4]([Cl:6])([Cl:5])[O:7][C:1]([F:13])([F:11])[O:2]1
|
Name
|
Hastelloy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
C1(OC(C(Cl)(Cl)O1)(Cl)Cl)=O
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
S(F)(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
The tube was agitated for 10 hours at 200° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The tube was next chilled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
to remove the excess SF4 and HF
|
Type
|
WAIT
|
Details
|
to stand a day
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the aqueous phase in a polyethylene separatory funnel
|
Type
|
STIRRING
|
Details
|
stirred with a 30% aqueous solution of potassium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
distilled at a reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
ClC1(OC(OC1(Cl)Cl)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |